4-Nitrobenzoyl-d4 Chloride 4-Nitrobenzoyl-d4 Chloride
Brand Name: Vulcanchem
CAS No.: 171777-67-6
VCID: VC20840535
InChI: InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D
SMILES: C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-]
Molecular Formula: C7H4ClNO3
Molecular Weight: 189.59 g/mol

4-Nitrobenzoyl-d4 Chloride

CAS No.: 171777-67-6

Cat. No.: VC20840535

Molecular Formula: C7H4ClNO3

Molecular Weight: 189.59 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrobenzoyl-d4 Chloride - 171777-67-6

CAS No. 171777-67-6
Molecular Formula C7H4ClNO3
Molecular Weight 189.59 g/mol
IUPAC Name 2,3,5,6-tetradeuterio-4-nitrobenzoyl chloride
Standard InChI InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D
Standard InChI Key SKDHHIUENRGTHK-RHQRLBAQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])[N+](=O)[O-])[2H]
SMILES C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-]

Chemical Identity and Structural Properties

4-Nitrobenzoyl-d4 Chloride is characterized by its unique molecular structure featuring four deuterium atoms substituted on the benzene ring. This section examines its fundamental chemical identity, key structural features, and distinguishing properties that make it valuable for research applications.

Basic Chemical Information

The compound 4-Nitrobenzoyl-d4 Chloride is identified by the CAS Registry Number 171777-67-6, with an alternate CAS number 122-04-3 for its non-deuterated counterpart . It has a molecular formula of C7D4ClNO3, reflecting the presence of four deuterium atoms in place of hydrogen, and a molecular weight of 189.59 g/mol . The compound is classified as an acyl chloride with a nitro group at the para position, while incorporating deuterium atoms at the 2,3,5,6 positions of the benzene ring.

Table 1 presents the key identifiers and structural information for 4-Nitrobenzoyl-d4 Chloride:

ParameterValue
CAS Registry Number171777-67-6
Alternate CAS No. (unlabelled)122-04-3
Molecular FormulaC7D4ClNO3
Molecular Weight189.59 g/mol
IUPAC Name2,3,5,6-tetradeuterio-4-nitrobenzoyl chloride
Standard InChIInChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D
Standard InChIKeySKDHHIUENRGTHK-RHQRLBAQSA-N
Isomeric SMILES[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])N+[O-])[2H]

Structural Characteristics

The structural composition of 4-Nitrobenzoyl-d4 Chloride features a benzene ring with four deuterium atoms at positions 2, 3, 5, and 6, along with a nitro group (-NO2) at position 4 and an acyl chloride group (-COCl) at position 1. This arrangement creates a highly reactive compound with distinct chemical properties compared to its non-deuterated analogue.

The presence of deuterium atoms provides significant advantages in various applications. Deuterium is an isotope of hydrogen with a neutron in its nucleus, giving it approximately twice the mass of hydrogen. This isotopic substitution minimally affects the chemical properties while providing a distinct spectroscopic signature, making it ideal for tracking the compound in chemical reactions and biological systems.

Synthesis and Chemical Reactivity

The synthesis methods and chemical reactivity of 4-Nitrobenzoyl-d4 Chloride are important aspects for researchers utilizing this compound in various applications. This section discusses the synthetic routes to obtain this deuterated compound and its characteristic reactions.

Chemical Reactions

As an acyl chloride, 4-Nitrobenzoyl-d4 Chloride exhibits high reactivity toward nucleophiles, similar to its non-deuterated counterpart. Common reactions include:

  • Nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively

  • Hydrolysis reactions in the presence of water to form 4-nitrobenzoic-d4 acid

  • Participation in Michael additions as indicated by its applications in inorganic synthesis

  • Involvement in the synthesis of polysubstituted furanonaphthoquinoines

The nitro group at the para position influences the reactivity of the acyl chloride group by withdrawing electron density, making the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles. This enhanced reactivity makes 4-Nitrobenzoyl-d4 Chloride a versatile reagent in organic synthesis.

Applications in Scientific Research

4-Nitrobenzoyl-d4 Chloride serves multiple functions across various scientific disciplines, with its deuterium labeling providing unique advantages for tracking and analysis in complex systems.

Analytical Chemistry Applications

In analytical chemistry, 4-Nitrobenzoyl-d4 Chloride serves as an important isotopically labeled standard for mass spectrometry and other analytical techniques. The deuterium labeling provides a defined mass shift compared to the non-deuterated compound, enabling precise quantification and differentiation of related compounds in complex mixtures.

The compound is particularly valuable in:

  • Quantitative analysis using isotope dilution mass spectrometry

  • Method development for pharmaceutical and environmental analysis

  • Structural elucidation studies of complex organic compounds

  • Reaction mechanism investigations where isotope labeling helps track reaction pathways

Medicinal Chemistry and Drug Development

Research has shown that derivatives of 4-nitrobenzoyl chloride exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for further investigation in cancer therapy. The deuterated form, 4-Nitrobenzoyl-d4 Chloride, enables researchers to:

  • Track the metabolism and distribution of drug candidates in biological systems

  • Study reaction mechanisms in drug development

  • Investigate structure-activity relationships in pharmaceutical compounds

  • Develop stable isotope-labeled internal standards for bioanalytical methods

The compound is used in the synthesis of various derivatives for medicinal chemistry research, particularly as intermediates in the development of potential therapeutic agents. The deuterium labeling provides a convenient way to follow the fate of these compounds in complex biological systems without significantly altering their chemical behavior.

Organic Synthesis Applications

4-Nitrobenzoyl-d4 Chloride serves as a building block in organic synthesis, particularly for creating more complex molecules with specific deuterium labeling patterns. It is used in:

  • Michael additions in inorganic synthesis

  • Synthesis of polysubstituted furanonaphthoquinoines

  • Preparation of deuterated derivatives for structural studies

  • Development of deuterated standards for analytical applications

The versatility of this compound in organic synthesis stems from its reactive acyl chloride group, which readily participates in various transformation reactions while maintaining the deuterium labeling pattern on the benzene ring.

Spectroscopic and Analytical Characterization

The spectroscopic and analytical characterization of 4-Nitrobenzoyl-d4 Chloride is essential for confirming its identity, purity, and isotopic enrichment. Various techniques provide complementary information about this deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly valuable for characterizing deuterated compounds. In the case of 4-Nitrobenzoyl-d4 Chloride:

  • ¹H NMR: The spectrum would show a significant reduction or absence of aromatic proton signals corresponding to the positions where deuterium atoms have been incorporated (positions 2, 3, 5, and 6 of the benzene ring).

  • ²H NMR (Deuterium NMR): This specialized technique directly detects deuterium atoms and would show signals corresponding to the four deuterium atoms on the aromatic ring.

  • ¹³C NMR: Carbon signals would show characteristic splitting patterns due to coupling with adjacent deuterium atoms, with multiplets instead of the singlets typically observed in non-deuterated analogues.

These spectroscopic features provide definitive confirmation of the deuterium incorporation pattern and allow assessment of the isotopic purity of the compound.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 4-Nitrobenzoyl-d4 Chloride. The molecular ion peak would appear at m/z 189.59, reflecting the incorporation of four deuterium atoms compared to the non-deuterated analogue (m/z 185.565) . The isotopic distribution pattern in the mass spectrum would also be distinctive due to the presence of chlorine (which has natural isotopes ³⁵Cl and ³⁷Cl) and the four deuterium atoms.

Infrared Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands for 4-Nitrobenzoyl-d4 Chloride, including:

  • Strong C=O stretching band for the acyl chloride group (typically around 1760-1790 cm⁻¹)

  • Strong NO₂ asymmetric and symmetric stretching bands (around 1530 and 1350 cm⁻¹, respectively)

  • C-D stretching vibrations at lower frequencies compared to C-H stretching in the non-deuterated analogue

  • C-Cl stretching band (typically around 750-800 cm⁻¹)

The C-D vibrations would be shifted to lower frequencies compared to the corresponding C-H vibrations in the non-deuterated compound due to the higher mass of deuterium.

Biological Activity and Research Findings

Understanding the biological activity of 4-Nitrobenzoyl-d4 Chloride and its derivatives provides insight into potential applications in pharmaceutical research and development.

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